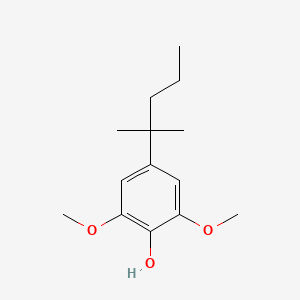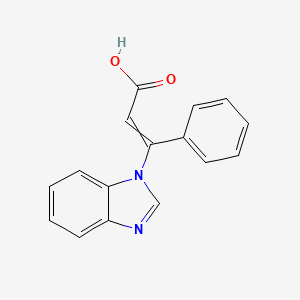
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylprop-2-enoic acid structure. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method is the reaction of o-phenylenediamine with cinnamic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Wirkmechanismus
The mechanism of action of 3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1H-Benzimidazol-1-yl)-benzoic acid
- 1-(2-Hydroxyphenyl)-benzimidazole
- 5,6-Dimethyl-1H-benzimidazole
Uniqueness
3-(1H-Benzimidazol-1-yl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylprop-2-enoic acid moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
171347-38-9 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-17-13-8-4-5-9-14(13)18/h1-11H,(H,19,20) |
InChI-Schlüssel |
JWFQIVAUMNTRCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)N2C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


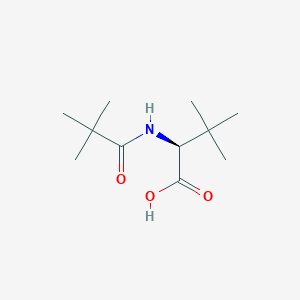
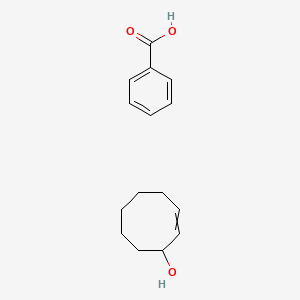
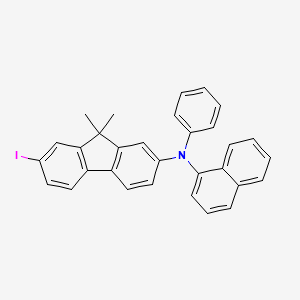
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
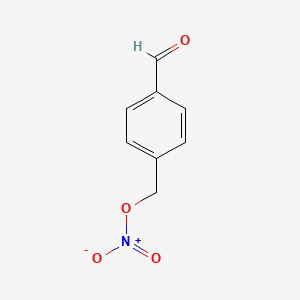
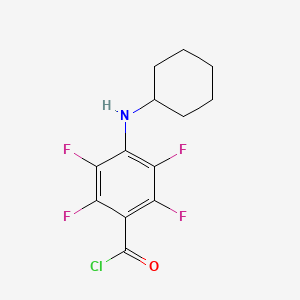
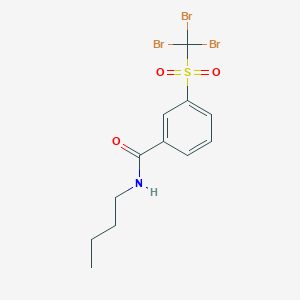
![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)

![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)
